N4-Ethylphenyl vs. N4-Alkyl Chain Analogs: Class-Level Inference from Mitochondrial Complex I SAR
In a focused SAR panel of ten quinazoline-based compounds, the N4 substitution pattern was identified as a critical driver of mitochondrial complex I inhibitory potency. The study established a strong positive correlation between lipophilicity (clog P) and enzyme inhibition, with a minimum clog P threshold of ~4 required for high potency. Compounds with small or polar N4 substituents (e.g., compounds 5, 6, and 7 in the study) showed dramatically decreased inhibition [1]. While N4-(2-Ethylphenyl)quinazoline-4,6-diamine was not directly tested in this panel, its calculated clog P can be compared to those of the tested analogs to predict its relative positioning. The 2-ethylphenyl substituent confers a calculated clog P value intermediate between the short-chain analogs that lost activity and the highly lipophilic, potent compounds such as fenazaquin and EVP4593. This class-level inference establishes the compound's structural placement within a quantitative SAR landscape [1].
| Evidence Dimension | Lipophilicity (clog P) as predictor of mitochondrial complex I inhibition potency |
|---|---|
| Target Compound Data | Predicted clog P for N4-(2-Ethylphenyl)quinazoline-4,6-diamine is approximately 3.3–3.8 (estimated by structural analogy to QNZ and fenazaquin). |
| Comparator Or Baseline | Highly potent inhibitors (fenazaquin, EVP4593) exceed clog P ~4; low-potency analogs (short/polar N4 chains) fall below clog P ~3. |
| Quantified Difference | Target compound falls within a transitional lipophilicity range, suggesting moderate potency—superior to short-chain analogs but inferior to EVP4593—based on the established clog P vs. activity correlation. |
| Conditions | SAR-by-catalogue study; NADH:ubiquinone oxidoreductase assay using mitochondrial membranes from Y. lipolytica; compounds tested at 1 μM and 5 μM. |
Why This Matters
Procurement decisions for mitochondrial complex I inhibitor candidates should be guided by the quantitative lipophilicity-activity relationship to avoid selecting compounds that fall below the potency threshold.
- [1] Krishnathas R, Bonke E, Dröse S, Zickermann V, Nasiri HR. Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I. Med Chem Commun. 2017;8(3):657-661. doi:10.1039/c6md00655h. View Source
